molecular formula C8H12ClNO2 B13966705 2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one CAS No. 74776-49-1

2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one

Cat. No.: B13966705
CAS No.: 74776-49-1
M. Wt: 189.64 g/mol
InChI Key: SBJFYJKHIUECDM-UHFFFAOYSA-N
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Description

2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- is a heterocyclic compound with the molecular formula C6H10ClNO2. It is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- typically involves the reaction of chloroacetyl chloride with a suitable precursor containing the oxazine ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized oxazine derivatives, reduced tetrahydrooxazine compounds, and substituted derivatives with various functional groups replacing the chloroacetyl moiety .

Scientific Research Applications

2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can participate in various biochemical pathways, leading to the modulation of biological activities. The chloroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- is unique due to its specific combination of the oxazine ring with the chloroacetyl and methylene groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

74776-49-1

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-chloro-1-(4-methyl-5-methylideneoxazinan-2-yl)ethanone

InChI

InChI=1S/C8H12ClNO2/c1-6-4-10(8(11)3-9)12-5-7(6)2/h6H,2-5H2,1H3

InChI Key

SBJFYJKHIUECDM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OCC1=C)C(=O)CCl

Origin of Product

United States

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